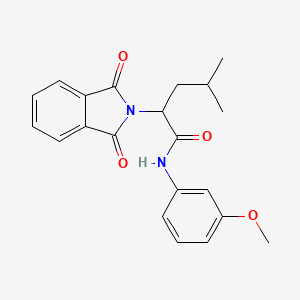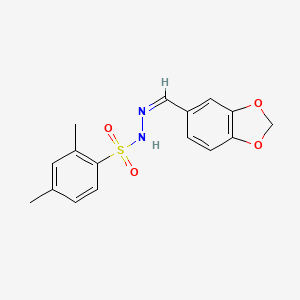![molecular formula C15H15F3N2O3 B4897392 4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)
4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide, commonly known as TFB, is a chemical compound that has recently gained prominence in the field of scientific research. TFB is a synthetic compound that is used to study the mechanism of action and biochemical and physiological effects of various biological processes.
科学研究应用
TFB has a wide range of scientific research applications. It is used to study the mechanism of action of various biological processes, including protein-protein interactions, enzyme inhibition, and receptor-ligand interactions. TFB is also used to investigate the biochemical and physiological effects of various compounds, including drugs and natural products.
作用机制
TFB acts as a covalent inhibitor of cysteine proteases. It forms a covalent bond with the active site cysteine residue of the protease, leading to irreversible inhibition of the enzyme. TFB has been shown to inhibit various cysteine proteases, including cathepsin B, cathepsin L, and caspase-3.
Biochemical and Physiological Effects:
TFB has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting caspase-3. TFB has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TFB has been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin B and cathepsin L.
实验室实验的优点和局限性
TFB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. TFB is stable under a wide range of conditions, making it suitable for use in various assays. However, TFB has some limitations for lab experiments. It is a covalent inhibitor, which means that it irreversibly binds to the active site of the protease, making it difficult to study the kinetics of the inhibition. TFB also has low solubility in water, which can limit its use in aqueous assays.
未来方向
There are several future directions for the use of TFB in scientific research. TFB can be used to study the mechanism of action of various cysteine proteases, including those involved in neurodegenerative diseases and viral infections. TFB can also be used to investigate the biochemical and physiological effects of various natural products, including those with anticancer and anti-inflammatory properties. Further research is needed to optimize the synthesis and purification of TFB and to develop new assays for studying its mechanism of action.
Conclusion:
In conclusion, TFB is a synthetic compound that has gained prominence in the field of scientific research. It is used to study the mechanism of action and biochemical and physiological effects of various biological processes. TFB acts as a covalent inhibitor of cysteine proteases and has been shown to have a wide range of effects, including inducing apoptosis in cancer cells and inhibiting inflammation. TFB has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including low solubility in water. There are several future directions for the use of TFB in scientific research, including studying the mechanism of action of various cysteine proteases and investigating the effects of natural products.
合成方法
TFB is synthesized by reacting 4-methoxybenzohydrazide with 2-(trifluoroacetyl)-1-cyclopenten-1-yl bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TFB. The purity of TFB can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
4-methoxy-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3/c1-23-10-7-5-9(6-8-10)14(22)20-19-12-4-2-3-11(12)13(21)15(16,17)18/h5-8,19H,2-4H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTRHYVYPOLGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=C(CCC2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26667078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4897318.png)


![3-[2-(4-morpholinyl)-2-thioxoethyl]aniline](/img/structure/B4897329.png)
![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897332.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B4897343.png)
![2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4897356.png)


![1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B4897376.png)
![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)

![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)